molecular formula C19H15N5S B7434201 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine

5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7434201
M. Wt: 345.4 g/mol
InChI Key: CBIBIENKHUAROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

The compound 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to have activity against several types of cancer cells, including lung cancer, breast cancer, and pancreatic cancer. It has also been shown to have activity against certain viruses, including HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in viral replication. In addition, the compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential for use in cancer research. It has been shown to be effective against several types of cancer cells, making it a promising candidate for further study. However, one limitation is that the compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it works and how it can be optimized for use in scientific research. Another direction is to test the compound in animal models, in order to determine its safety and efficacy in vivo. Finally, future research could focus on developing new derivatives of the compound, in order to improve its activity and selectivity.

Synthesis Methods

The synthesis of 5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-2-methylthiophene with 4-aminophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-aminopyrazole in the presence of a base to yield the final product.

properties

IUPAC Name

5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c1-3-8-24-10-15(9-22-24)23-18-17-16(11-25-19(17)21-12-20-18)14-6-4-13(2)5-7-14/h1,4-7,9-12H,8H2,2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBIENKHUAROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CN(N=C4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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